molecular formula C7H6Cl2F3N B15124174 (3-Chloro-2-trifluoromethylphenyl)amine hydrochloride

(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride

Cat. No.: B15124174
M. Wt: 232.03 g/mol
InChI Key: DDAHOYRIIGTXEG-UHFFFAOYSA-N
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Description

(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride (CAS 1007455-51-7) is a halogenated aniline derivative of significant interest in advanced chemical and pharmaceutical research. This compound, with the molecular formula C7H6Cl2F3N and a molecular weight of 232.03 g/mol, serves as a versatile chemical intermediate and building block for synthesizing more complex molecules . Its structure incorporates both chloro and trifluoromethyl functional groups on the aniline ring, which are known to profoundly influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The trifluoromethyl group, in particular, is a key pharmacophore found in numerous FDA-approved drugs, as it can enhance lipophilicity, improve membrane permeability, and increase metabolic stability . The presence of chlorine facilitates further functionalization and contributes to halogen bonding interactions, a critical non-covalent interaction in ligand-receptor binding that can be exploited in drug design . This makes the compound exceptionally valuable for medicinal chemistry programs, particularly in the structure-activity relationship (SAR) optimization of lead compounds for central nervous system (CNS) disorders, as evidenced by its use in developing isoindole derivatives investigated for the treatment of schizophrenia and bipolar disorder . Furthermore, its utility extends to materials science and agrochemical research as a precursor for functional molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H6Cl2F3N

Molecular Weight

232.03 g/mol

IUPAC Name

3-chloro-2-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C7H5ClF3N.ClH/c8-4-2-1-3-5(12)6(4)7(9,10)11;/h1-3H,12H2;1H

InChI Key

DDAHOYRIIGTXEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-2-trifluoromethylbenzene with ammonia or an amine under suitable conditions to form the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylamines, while oxidation and reduction reactions can produce nitro compounds or secondary/tertiary amines .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (1797306-72-9) C₁₀H₁₄Cl₂FN 246.13 3-Cl, 2-F, 2-CH₃ on propane chain Branched alkyl chain enhances steric bulk
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (1803586-04-0) C₉H₁₀Cl₂F₃N 264.09 2-Cl, 3-CF₃ on propane chain Trifluoromethyl group increases lipophilicity
3-Fluoro Deschloroketamine hydrochloride (2657761-24-3) C₁₃H₁₆FNO·HCl 257.73 3-F, cyclohexanone core, methylamino Cyclohexanone backbone for rigidity
4-[3-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-amine hydrochloride (MFCD22375734) C₁₂H₁₅F₃NO·HCl 297.71 3-CF₃, tetrahydro-2H-pyran ring Oxygen-containing ring improves solubility

Key Observations :

  • Trifluoromethyl (CF₃) Groups : Compounds with CF₃ substituents (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Halogen Positioning : Chloro and fluoro substituents in ortho/meta positions (e.g., ) influence steric hindrance and electronic effects, altering reactivity in substitution or coupling reactions.

Physicochemical and Stability Data

Compound Purity Stability Hydrogen Bond Donors/Acceptors LogP (Predicted)
3-Fluoro Deschloroketamine HCl ≥98% ≥5 years at -20°C 2 donors, 3 acceptors ~2.1
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl N/A N/A 2 donors, 3 acceptors ~1.8
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl N/A N/A 1 donor, 2 acceptors ~2.5

Key Observations :

  • Stability : 3-Fluoro Deschloroketamine HCl () demonstrates exceptional stability under controlled storage, making it suitable for long-term research.
  • Solubility : Compounds with isoxazole rings () or oxygenated backbones () may exhibit improved aqueous solubility due to polar functional groups.

Key Observations :

  • Catalytic hydrogenation () offers high yields for aryl-amine intermediates.
  • Crystalline hydrochloride salts () are preferred for standardized analytical applications.

Q & A

Q. What are the standard synthetic routes for (3-Chloro-2-trifluoromethylphenyl)amine hydrochloride, and how can purity be verified?

  • Methodological Answer : The compound is typically synthesized via amine hydrochlorination. For example, reacting (3-Chloro-2-trifluoromethylphenyl)amine with hydrochloric acid under controlled conditions (e.g., in ethanol or THF at 0–5°C) . Purification involves recrystallization (using solvents like ethanol/water) or column chromatography (silica gel, eluting with dichloromethane/methanol) . Purity verification employs:
  • HPLC : Retention time comparison with standards.

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm absence of impurities (e.g., residual solvents or unreacted precursors) .

  • Elemental Analysis : Matching experimental C, H, N, Cl values to theoretical calculations .

    • Data Table :
Synthetic MethodSolventYield (%)Purity (HPLC)
HCl in ethanolEthanol78–85≥99%
HCl in THFTHF65–72≥97%

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include the aromatic protons (δ 7.2–7.8 ppm for substituted phenyl), NH₂ (δ 5.5–6.0 ppm, broad), and CF₃ (¹³C δ 120–125 ppm, quartet due to J-C-F coupling) .
  • IR Spectroscopy : N-H stretch (~3300 cm⁻¹), C-Cl (~750 cm⁻¹), and CF₃ (1150–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching [M+H]⁺ (calculated for C₈H₇ClF₃N: 234.02) .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., oxidation of the amine group) .

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while ethanol improves salt precipitation .

  • Catalysis : Additives like triethylamine (Et₃N) neutralize excess HCl, improving reaction homogeneity .

  • Scale-Up Considerations : Continuous flow reactors enhance reproducibility and reduce batch variability .

    • Data Contradiction Analysis :
      Conflicting yields (e.g., 65% vs. 85%) may arise from variations in HCl stoichiometry or workup protocols. Systematic DOE (Design of Experiments) is recommended to isolate critical factors .

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Methodological Answer :
  • Assay Standardization : Use validated protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) to minimize variability .

  • Orthogonal Assays : Confirm enzyme inhibition via fluorometric (e.g., NADH depletion) and calorimetric (ITC) methods .

  • Purity Reassessment : Impurities like unreacted 3-Chloro-2-trifluoromethylphenylamine may confound results; repurify using preparative HPLC .

    • Case Study :
      In neuroleptic activity studies, discrepancies were resolved by correlating IC₅₀ values with compound purity (≥99% purity showed consistent dopamine receptor binding, while ≤95% purity had erratic results) .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying nucleophile concentrations (e.g., using NaN₃ in DMSO) to distinguish SN1 vs. SN2 pathways .

  • Computational Modeling : DFT calculations (e.g., Gaussian09) reveal CF₃’s electron-withdrawing effect, which stabilizes transition states in aromatic electrophilic substitution .

  • Isotopic Labeling : ¹⁸O tracing in hydrolysis reactions confirms whether substitution occurs at the chloro or trifluoromethyl site .

    • Data Table :
NucleophileSolventRate Constant (k, s⁻¹)Mechanism
NH₃DMF2.1 × 10⁻³SN2
H₂OH₂O4.5 × 10⁻⁵SN1

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